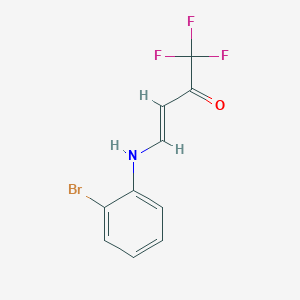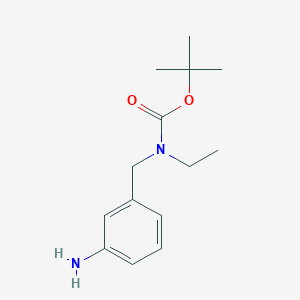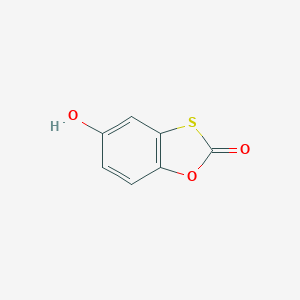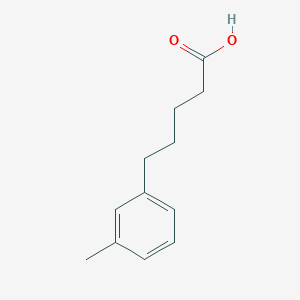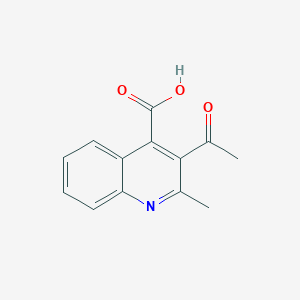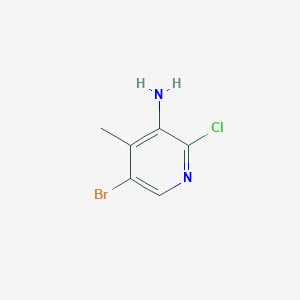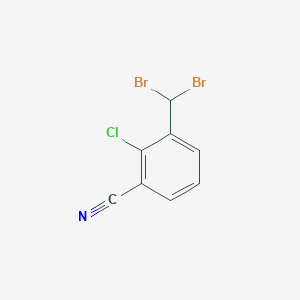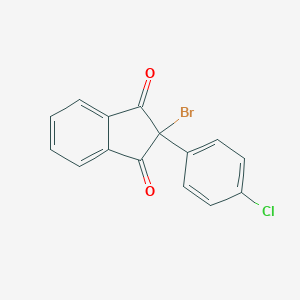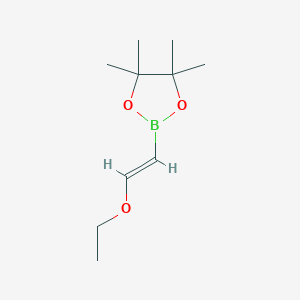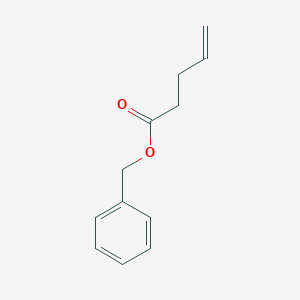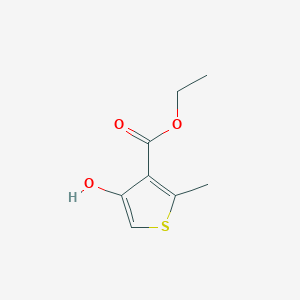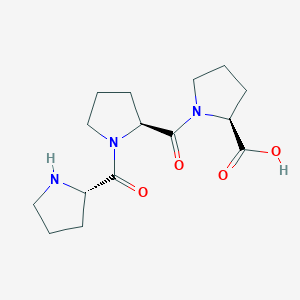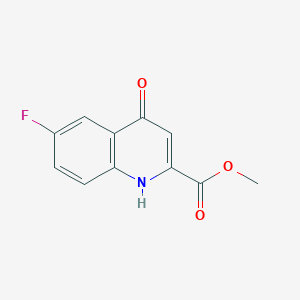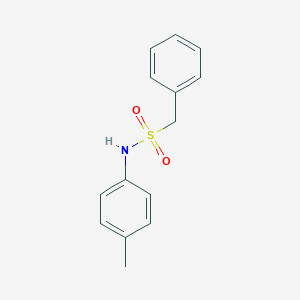
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea (known as BPU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
BPU exerts its biological effects by inhibiting the activity of certain enzymes, including protein kinases. BPU binds to the ATP-binding site of these enzymes, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
BPU has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. BPU has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPU in lab experiments is its ability to selectively inhibit certain enzymes, making it a valuable tool for studying the function of these enzymes. However, one limitation of using BPU is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BPU, including the development of new anticancer agents based on its structure, the investigation of its potential as an antifungal and antibacterial agent, and the development of new drug delivery systems based on its carrier properties. Additionally, further studies are needed to elucidate the mechanism of action of BPU and its potential side effects.
Synthesemethoden
There are several methods for synthesizing BPU, including the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a base, or the reaction of 4-bromoaniline with 3-chlorophenyl isocyanate. Another method involves the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a palladium catalyst and a base. These methods have been optimized to produce high yields of BPU with high purity.
Wissenschaftliche Forschungsanwendungen
BPU has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPU has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BPU has also been studied for its potential use as an antifungal and antibacterial agent.
In biochemistry, BPU has been used as a tool for studying the function of certain enzymes, such as protein kinases. BPU has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
In pharmacology, BPU has been studied for its potential use as a drug delivery system. BPU has been used as a carrier for various drugs, including anticancer agents, to improve their pharmacokinetic properties and reduce their toxicity.
Eigenschaften
CAS-Nummer |
13142-09-1 |
|---|---|
Produktname |
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea |
Molekularformel |
C13H10BrClN2O |
Molekulargewicht |
325.59 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI-Schlüssel |
UKINRRRVXPZMRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
Andere CAS-Nummern |
13142-09-1 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



